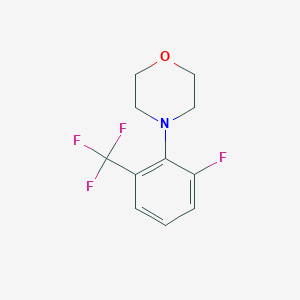

4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[2-fluoro-6-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4NO/c12-9-3-1-2-8(11(13,14)15)10(9)16-4-6-17-7-5-16/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDAGSXRWQKQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine has been investigated for its potential as a pharmaceutical agent. Key applications include:

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways. Studies have shown promising results in vitro against various cancer types, including breast and lung cancers.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Central Nervous System (CNS) Disorders : Due to its ability to cross the blood-brain barrier, research is ongoing into its effects on neurological conditions such as depression and anxiety. Preliminary studies suggest that it may modulate neurotransmitter systems effectively.

Agrochemicals

In the field of agriculture, this compound has been explored for use as a pesticide:

- Insecticidal Activity : The compound has shown efficacy against various agricultural pests. Its mode of action appears to involve neurotoxicity, leading to paralysis and death in target insects.

- Herbicide Development : Research indicates potential for this morpholine derivative in developing selective herbicides that could target specific weed species without harming crops.

Materials Science

The unique properties of this compound have made it useful in materials science:

- Polymer Synthesis : It serves as a monomer in the synthesis of fluorinated polymers, which are valuable for their thermal stability and chemical resistance. These polymers find applications in coatings and high-performance materials.

- Nanotechnology : The compound can be utilized in the fabrication of nanostructured materials, enhancing their mechanical properties and thermal stability due to the incorporation of fluorinated units.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of cancer cell proliferation; potential lead for drug design. | |

| Agrochemicals | Effective insecticide with neurotoxic effects on target pests. | |

| Materials Science | Development of high-performance fluorinated polymers. |

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Morpholine vs. Piperidine/Piperazine Derivatives

Substituting the morpholine ring with piperidine or piperazine significantly impacts biological activity. For instance:

- EP2 Receptor Potentiation: Morpholine-containing trisubstituted pyrimidines (e.g., CID2992168) exhibit superior EP2 receptor potentiation compared to piperidine (CID3239428) or pyrrolidine (CID630454) analogs.

- Retinol-Binding Protein (RBP) Antagonists: In contrast, piperidine derivatives like compound 64 (3-(4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile) demonstrate high synthetic yields (98.5%) and are prioritized in nonretinoid RBP antagonist development .

Table 1: Activity Comparison of Morpholine and Piperidine Derivatives

Substituent Position and Halogen Effects

- Fluorine Position : In 2-piperidinyl phenyl benzamides, para-fluorine substitution (e.g., CID890517) maximizes EP2 potentiation. Moving fluorine to meta (TG6–127-1) or ortho (TG6–127-2) positions reduces activity by 50–70% .

- Trifluoromethyl Group : The trifluoromethyl group enhances metabolic stability and lipophilicity. For example, 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2) is a brominated analog used in further derivatization .

Pyrimidine-Based Analogs

Pyrimidine derivatives with morpholine substituents show diverse applications:

- CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine): A high-throughput screening hit with moderate EP2 activity .

- 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine (CAS 339019-56-6): Features a methylsulfanyl group, altering electronic properties but lacking reported biological data .

Key Research Findings

- Pharmacological Relevance : The morpholine ring in 4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine is indispensable for EP2 receptor modulation but replaceable with piperidine in RBP antagonists, illustrating target-dependent scaffold preferences .

- Synthetic Versatility : Halogenated derivatives (e.g., bromo, chloro) enable further functionalization, while boronic esters facilitate cross-coupling reactions .

Actividad Biológica

4-(2-Fluoro-6-(trifluoromethyl)phenyl)morpholine is a fluorinated morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a trifluoromethyl group and a fluoro-substituted phenyl moiety. The presence of these fluorinated groups enhances lipophilicity and metabolic stability, which are crucial for biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic substitution reactions where morpholine is reacted with appropriate electrophiles.

- Fluorination techniques to introduce the trifluoromethyl and fluoro groups, often employing reagents such as Selectfluor or other electrophilic fluorinating agents.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. In vitro studies indicate that it can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .

- Receptor Modulation : The structural features allow for enhanced binding affinity to specific receptors involved in pain and inflammation, suggesting potential as an analgesic or anti-inflammatory agent.

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .

In Vitro Studies

Research has demonstrated that this compound can inhibit the production of pro-inflammatory mediators in macrophages:

Molecular Docking Studies

Molecular docking studies have revealed that the compound forms significant interactions with active sites of target proteins, enhancing its binding affinity due to the presence of electron-withdrawing fluorine atoms. These interactions are believed to contribute to its observed biological activities .

Q & A

Q. Table 1: Key Synthetic Parameters from Literature

| Step | Conditions | Yield Optimization Tips |

|---|---|---|

| Hydrogenation | H₂ (1 atm), PtO₂, EtOAc/HOAc, 72 h | Monitor reaction via TLC/LCMS |

| Deprotection | 2M HCl in Et₂O, 18 h | Ensure anhydrous conditions |

| Amide Coupling | EDC/HOBt, DMF, 40–45°C | Use excess amine for completeness |

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

While direct safety data for this compound is limited, guidelines for structurally similar morpholine derivatives (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) recommend:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area. Avoid exposure to moisture to prevent hydrolysis .

- Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. Avoid dust generation; employ wet methods or closed systems during transfer .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water rinses to prevent environmental contamination .

Advanced: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Methodological Answer:

- LCMS/HPLC : Use reverse-phase HPLC with C18 columns (e.g., 1.32 min retention time under QC-SMD-TFA05 conditions) and LCMS for mass verification (e.g., m/z 754 [M+H]+ as in ) .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts to analogous compounds (e.g., tert-butyl-protected intermediates in ). Key signals for morpholine protons typically appear at δ 3.5–4.0 ppm .

- Elemental Analysis : Confirm fluorine content via combustion analysis or XPS.

Q. Table 2: Analytical Data from Analogous Compounds

| Technique | Key Observations | Reference |

|---|---|---|

| LCMS | m/z 248 [M+H]+ for piperidine derivative | |

| ¹H NMR | δ 7.48–7.62 (aromatic protons) |

Advanced: How do the electronic effects of fluorine and trifluoromethyl groups influence the reactivity of the phenyl ring?

Methodological Answer:

The electron-withdrawing nature of fluorine and CF₃ groups:

- Directing Effects : Meta/para-directing properties reduce electrophilic substitution reactivity. Use Friedel-Crafts acylation or Suzuki coupling for functionalization, as seen in and .

- Steric Effects : The CF₃ group’s bulkiness may hinder reactions at the ortho position. Computational modeling (DFT) can predict regioselectivity.

- Stability : Enhanced stability against oxidation, as observed in fluorinated pyrimidines () .

Advanced: What are the potential challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Monitor hydrogenation steps () with temperature-controlled reactors to prevent runaway reactions .

- Purification : Column chromatography (e.g., 0–10% EtOAc/hexanes) is labor-intensive at scale. Switch to recrystallization or continuous-flow systems .

- Hygroscopic Intermediates : Use molecular sieves or anhydrous solvents during steps involving morpholine precursors .

Basic: What are the key physicochemical properties impacting solubility and biological assay formulation?

Methodological Answer:

- Boiling Point/Flash Point : Estimated >184°C (based on ), requiring high-temperature assays to avoid decomposition .

- Solubility : Low aqueous solubility (predict logP ~3.5 via ChemAxon). Use DMSO for stock solutions, but confirm stability via HPLC .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Comparative Analysis : Cross-reference with published spectra of fluorinated morpholines (e.g., ’s piperidine derivative) .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.

- Computational Validation : Employ Gaussian or ADF software to simulate NMR shifts and identify discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.